2,2,5-三甲基哌嗪

描述

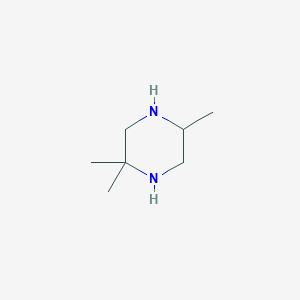

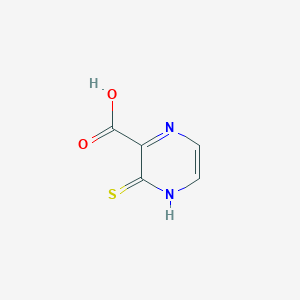

“2,2,5-Trimethylpiperazine” is a chemical compound with the molecular formula C7H16N2 . The average mass of this compound is 128.215 Da and the monoisotopic mass is 128.131348 Da .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “2,2,5-Trimethylpiperazine”, has been a topic of interest in recent years . Various methods have been developed, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of “2,2,5-Trimethylpiperazine” is based on the piperazine core, which is a six-membered ring containing two nitrogen atoms . The specific trimethylpiperazine variant has three methyl groups attached to the piperazine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2,5-Trimethylpiperazine” include its molecular formula (C7H16N2), average mass (128.215 Da), and monoisotopic mass (128.131348 Da) .科学研究应用

抗菌活性

2,2,5-三甲基哌嗪衍生物在抗菌应用中显示出潜力。Másson等人(2008年)的研究探讨了壳聚糖的甲基哌嗪、单季铵二甲基哌嗪和双季铵三甲基哌嗪衍生物的抗菌活性。特别是双季铵三甲基哌嗪基团对抗菌活性有显著贡献(Másson等人,2008年)。

环境应用

Khan等人(2013年)研究了使用先进氧化技术降解持久性除草剂阿特拉津的过程。这项研究与2,2,5-三甲基哌嗪的相关性在于其专注于解决环境污染问题,这也适用于各种哌嗪衍生物的降解过程(Khan et al., 2013)。

药理研究

与2,2,5-三甲基哌嗪密切相关的芳基哌嗪衍生物在药理学领域研究丰富。Pytka等人(2015年)研究了苯基哌嗪衍生物,在动物模型中检查它们的抗抑郁和抗焦虑效果。这些发现有助于理解哌嗪衍生物在神经科学和药理学中的更广泛影响(Pytka et al., 2015)。

新型合成应用

使用2,2,5-三甲基哌嗪衍生物合成新化合物是几项研究的重点。例如,Liu等人(2003年)设计并合成了对受损血管内皮细胞具有保护作用的新型利奎哌嗪衍生物,表明具有潜在医学应用(Liu et al., 2003)。

水处理技术

Vyas & Ray(2015年)的研究突出了哌嗪衍生物在水处理和海水淡化中的作用。他们使用哌嗪开发了纳滤膜,用于高效分离和淡化氨基酸,展示了哌嗪衍生物在环境工程中的实用性(Vyas & Ray, 2015)。

安全和危害

作用机制

Mode of Action

It is known that many piperazine derivatives interact with gaba receptors It’s possible that 2,2,5-Trimethylpiperazine may also interact with these receptors or other targets, leading to changes in cellular function

Action Environment

The action, efficacy, and stability of 2,2,5-Trimethylpiperazine could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, its solubility and stability could be affected by the pH and temperature of its environment . Additionally, its interaction with other molecules could influence its efficacy.

属性

IUPAC Name |

2,2,5-trimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-4-9-7(2,3)5-8-6/h6,8-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUBBXYEMNDWPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,5-Trimethylpiperazine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2380595.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2380597.png)

![[2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine](/img/structure/B2380599.png)

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2380606.png)